molecular formula C22H23N3O3 B2776684 (1-benzyl-3-(benzyloxy)-1H-pyrazol-4-yl)(morpholino)methanone CAS No. 1014067-15-2

(1-benzyl-3-(benzyloxy)-1H-pyrazol-4-yl)(morpholino)methanone

Numéro de catalogue: B2776684
Numéro CAS: 1014067-15-2
Poids moléculaire: 377.444
Clé InChI: OPNDLQKQYSAEON-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound "(1-benzyl-3-(benzyloxy)-1H-pyrazol-4-yl)(morpholino)methanone" features a pyrazole core substituted at the 1-position with a benzyl group, at the 3-position with a benzyloxy group, and at the 4-position with a morpholino methanone moiety. This structure combines aromatic bulk (benzyl/benzyloxy) with the hydrogen-bonding capability of morpholine, making it a candidate for targeting enzymes or receptors in medicinal chemistry.

Propriétés

IUPAC Name

(1-benzyl-3-phenylmethoxypyrazol-4-yl)-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3/c26-22(24-11-13-27-14-12-24)20-16-25(15-18-7-3-1-4-8-18)23-21(20)28-17-19-9-5-2-6-10-19/h1-10,16H,11-15,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPNDLQKQYSAEON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CN(N=C2OCC3=CC=CC=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound (1-benzyl-3-(benzyloxy)-1H-pyrazol-4-yl)(morpholino)methanone represents a novel class of pyrazole derivatives that have garnered attention for their potential biological activities, particularly in the context of cancer treatment and modulation of cellular processes. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of (1-benzyl-3-(benzyloxy)-1H-pyrazol-4-yl)(morpholino)methanone can be depicted as follows:

C19H22N2O3\text{C}_{19}\text{H}_{22}\text{N}_2\text{O}_3

This structure includes a pyrazole core, which is known for its diverse pharmacological properties, and a morpholine group that enhances its bioactivity.

Research indicates that compounds similar to (1-benzyl-3-(benzyloxy)-1H-pyrazol-4-yl)(morpholino)methanone exhibit significant antiproliferative effects against various cancer cell lines. The following mechanisms have been proposed:

  • mTORC1 Inhibition : Studies have shown that related pyrazole derivatives can reduce mTORC1 activity, leading to increased autophagy and disrupted autophagic flux, which is crucial for cancer cell survival .
  • Cell Cycle Arrest : Some derivatives induce apoptosis in cancer cells by blocking the cell cycle at critical checkpoints, particularly in the sub-G1 phase .
  • Inhibition of Kinesin Spindle Protein (KSP) : Compounds targeting KSP have been developed, which may provide insights into the potential utility of pyrazole derivatives in cancer therapy .

Biological Activity Overview

Table 1 summarizes the biological activities reported for (1-benzyl-3-(benzyloxy)-1H-pyrazol-4-yl)(morpholino)methanone and related compounds.

Activity Description Reference
AntiproliferativeSubmicromolar activity against pancreatic cancer cells (MIA PaCa-2)
Autophagy ModulationEnhances autophagy while disrupting autophagic flux
Apoptosis InductionInduces apoptotic cell death in HeLa cells
KSP InhibitionPotentially inhibits kinesin spindle protein, affecting mitotic processes

Case Studies

Several case studies have highlighted the efficacy of pyrazole derivatives:

  • MIA PaCa-2 Cell Line Study : Two selected compounds demonstrated submicromolar antiproliferative activity and were effective in modulating mTORC1 pathways, suggesting their potential as anticancer agents with unique mechanisms .
  • HeLa Cell Study : Flow cytometry analysis revealed that certain pyrazole derivatives significantly induced apoptosis in HeLa cancer cells, showing promise as therapeutic agents against cervical cancer .

Structure-Activity Relationship (SAR)

The SAR studies conducted on pyrazole derivatives indicate that modifications to the benzyl and morpholine groups can significantly impact biological activity. Key findings include:

  • The presence of electron-withdrawing groups on the phenyl ring enhances antiproliferative effects.
  • Morpholine substitution appears critical for maintaining bioactivity and improving solubility.

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have demonstrated the cytotoxic effects of derivatives related to pyrazole compounds, including those similar to (1-benzyl-3-(benzyloxy)-1H-pyrazol-4-yl)(morpholino)methanone. For instance, a related compound exhibited significant cytotoxicity against several cancer cell lines, including BT-474 and HeLa, with an IC50 value as low as 0.99 µM . This suggests that pyrazole derivatives can effectively inhibit cancer cell proliferation.

Table 1: Cytotoxicity of Pyrazole Derivatives

CompoundCell LineIC50 (µM)
10ecBT-4740.99
10aaMCF-75.5
10abNCI-H4603.2

Inhibitory Effects on Enzymes

Another significant application of (1-benzyl-3-(benzyloxy)-1H-pyrazol-4-yl)(morpholino)methanone is its potential as an inhibitor of specific enzymes involved in cancer progression and other diseases. Research indicates that related compounds exhibit inhibitory activity against monoacylglycerol lipase (MAGL), an enzyme implicated in various physiological processes including pain and inflammation .

Table 2: MAGL Inhibitory Activities of Related Compounds

CompoundIC50 (µM)
Compound A6.8
Compound B12
Compound C>>200

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) is critical for optimizing the efficacy of pyrazole derivatives. Studies have shown that modifications to the substituents on the pyrazole ring can significantly affect biological activity . For instance, replacing certain groups with larger or more polar substituents can enhance binding affinity to target proteins, thus improving therapeutic potential.

Case Study 1: Antitumor Efficacy

In a study involving a series of pyrazole derivatives, one compound demonstrated enhanced antitumor activity compared to its predecessors. The introduction of a morpholine moiety was found to improve solubility and bioavailability, leading to better therapeutic outcomes in vivo .

Case Study 2: Enzyme Inhibition

Another investigation focused on the inhibitory effects of pyrazole derivatives on MAGL, revealing that specific structural modifications led to a substantial increase in potency. For example, a compound with a piperidine substitution showed a threefold increase in inhibitory activity compared to its analogs lacking this feature .

Comparaison Avec Des Composés Similaires

Structural Analogues and Substituent Effects

Compound 4c : (5-Amino-1-(2-hydroxy-2-phenylethyl)-1H-pyrazol-4-yl)(morpholino)methanone
  • Key Differences: Substituents: 5-Amino group and 2-hydroxy-2-phenylethyl at the pyrazole 1-position. Biological Relevance: Tested for anticancer and anti-inflammatory activity, suggesting that the hydroxy-phenylethyl group may enhance target engagement in these pathways.
  • The amino group may facilitate hydrogen bonding, enhancing affinity for biological targets compared to the target compound’s benzyloxy group.
Fluorinated Analog : (1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-1H-pyrazol-4-yl)(morpholino)methanone
  • Key Differences :
    • Substituents : Fluorine atoms on both benzyl and benzyloxy groups.
    • Electronic Effects : Fluorine’s electron-withdrawing nature may increase metabolic stability and alter binding interactions.
  • Comparison: Fluorination likely improves pharmacokinetic properties (e.g., half-life) but may reduce lipophilicity compared to the non-fluorinated target compound.
Pyridinyl-Containing Analog : 4-[1-benzoyl-4-(pyridin-2-yl)-1H-pyrazol-3-yl]morpholine
  • Key Differences: Substituents: Pyridin-2-yl group at the pyrazole 4-position and benzoyl at the 1-position.
  • Comparison : The pyridinyl group may enhance interactions with metal ions or polar residues in enzyme active sites, differing from the benzyl/benzyloxy groups’ hydrophobic interactions.

Physicochemical and Pharmacokinetic Properties

Property Target Compound Compound 4c Fluorinated Analog Pyridinyl Analog
Molecular Weight ~365 g/mol (estimated) ~331 g/mol ~403 g/mol 334.37 g/mol
LogP (Predicted) High (due to benzyl groups) Moderate (polar hydroxy) Moderate (fluorine) Moderate (pyridine)
Solubility Low (hydrophobic) Moderate Moderate Higher (pyridine basicity)
Metabolic Stability Likely low (benzyl oxidation) Moderate (hydroxy group) High (fluorine shielding) Moderate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.